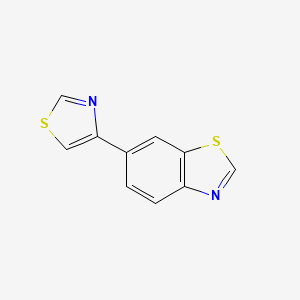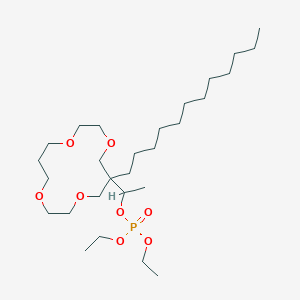
Lithium ionophore vii(10 mg in 0.1 ml h eptane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium ionophore VII is a chemical compound used primarily as a carrier for lithium ions in various applications. It is a lipophilic molecule, meaning it can dissolve in fats and oils, which allows it to transport lithium ions across lipid membranes. This property makes it valuable in scientific research and industrial applications, particularly in the field of ion-selective electrodes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium ionophore VII involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its ionophoric properties. The exact synthetic route can vary, but it generally involves organic synthesis techniques such as condensation reactions, esterification, and purification through chromatography.
Industrial Production Methods
Industrial production of lithium ionophore VII is carried out in specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium ionophore VII can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of the ionophore, potentially altering its ion-binding properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its selectivity for lithium ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered ion-binding properties, while substitution reactions can produce modified ionophores with enhanced selectivity for lithium ions.
Applications De Recherche Scientifique
Lithium ionophore VII has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective electrodes for detecting lithium ions in various samples.
Biology: Employed in studies of ion transport across cell membranes, helping to understand cellular processes and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems, where it can facilitate the transport of lithium ions to specific targets in the body.
Industry: Utilized in the manufacturing of lithium-ion batteries, where it helps improve the efficiency and performance of the batteries by enhancing ion transport.
Mécanisme D'action
The mechanism of action of lithium ionophore VII involves its ability to bind lithium ions selectively and transport them across lipid membranes. This is achieved through the formation of a complex between the ionophore and the lithium ion, which can then diffuse through the lipid bilayer. The ionophore releases the lithium ion on the other side of the membrane, allowing it to participate in various biological or chemical processes. The molecular targets and pathways involved include ion channels and transporters that facilitate the movement of ions across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium ionophore VIII: Another lithium ionophore with similar properties but different structural features.
Calcium ionophore I: Used for transporting calcium ions, highlighting the specificity of ionophores for different ions.
Valinomycin: A potassium ionophore that demonstrates the versatility of ionophores in transporting various ions.
Uniqueness
Lithium ionophore VII is unique in its high selectivity for lithium ions, making it particularly valuable in applications where precise detection and transport of lithium are required. Its lipophilic nature allows it to integrate seamlessly into lipid membranes, enhancing its effectiveness in biological and industrial settings.
Propriétés
Formule moléculaire |
C28H57O8P |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
1-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate |
InChI |
InChI=1S/C28H57O8P/c1-5-8-9-10-11-12-13-14-15-16-18-28(27(4)36-37(29,34-6-2)35-7-3)25-32-23-21-30-19-17-20-31-22-24-33-26-28/h27H,5-26H2,1-4H3 |
Clé InChI |
JXCNOLZTOGIYBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1(COCCOCCCOCCOC1)C(C)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


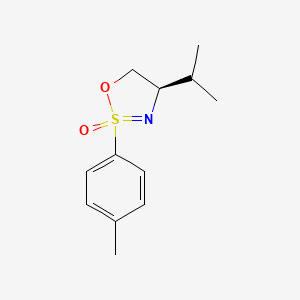
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
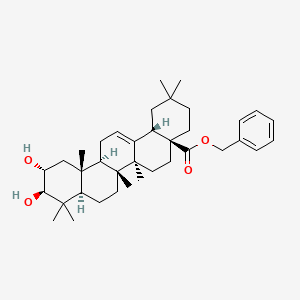
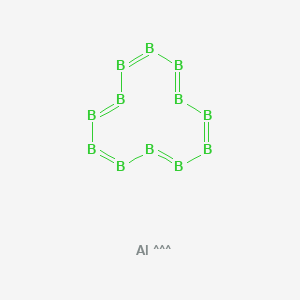
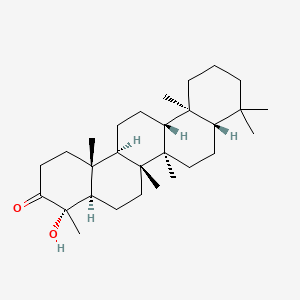


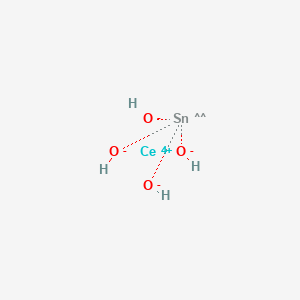
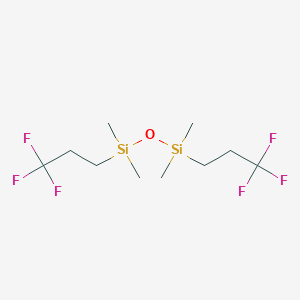
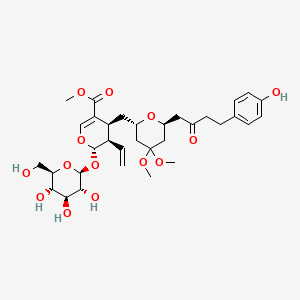

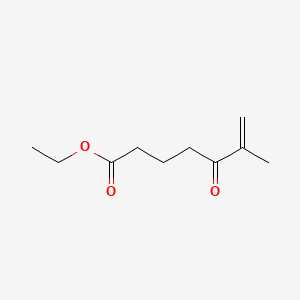
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
